4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid

Lipophilicity Drug-likeness Membrane permeability

The 3-methoxy substituent on this 2-mercaptopyrimidinyl benzoic acid scaffold (CAS 1142198-83-1) is a strategic differentiator. It modulates lipophilicity (~0.6 log units higher than non-methoxylated analogs), introduces a hydrogen-bond acceptor, and provides a synthetic handle via O-demethylation for downstream diversification. This compound is designed for reproducible SAR studies targeting zinc-dependent HDAC isozymes, where the core acts as a thiol-mimetic zinc-binding group. Procuring this pre-functionalized variant eliminates the need for de novo synthesis, accelerating hit-to-lead optimization.

Molecular Formula C14H16N2O3S
Molecular Weight 292.36 g/mol
CAS No. 1142198-83-1
Cat. No. B3083406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid
CAS1142198-83-1
Molecular FormulaC14H16N2O3S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCC1(C=CN(C(=S)N1)C2=C(C=C(C=C2)C(=O)O)OC)C
InChIInChI=1S/C14H16N2O3S/c1-14(2)6-7-16(13(20)15-14)10-5-4-9(12(17)18)8-11(10)19-3/h4-8H,1-3H3,(H,15,20)(H,17,18)
InChIKeyWMHJICWUDGJQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic Acid (CAS 1142198-83-1): Procurement-Relevant Chemical Profile


4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid (CAS 1142198-83-1) is a heterocyclic, sulfur-containing small molecule (C₁₄H₁₆N₂O₃S, MW 292.36 g/mol) belonging to the class of 2-mercaptopyrimidinyl benzoic acid derivatives [1]. This compound is primarily supplied as a research chemical (typical purity ≥95%) by specialty chemical vendors such as Santa Cruz Biotechnology (sc-314053), AKSci, and Matrix Scientific [2]. Its structure features a 4,4-dimethyl-2-thioxo-1,2-dihydropyrimidine ring N-linked to a benzoic acid bearing a methoxy substituent at the 3-position, a substitution pattern that fundamentally differentiates it from its non-methoxylated analog .

Why 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Casual replacement of 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid with the non-methoxylated 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (CAS 1142213-04-4) or the 3-benzoic acid regioisomer (CAS 1142213-06-6) introduces measurable and functionally relevant deviations in key molecular properties [1]. The 3-methoxy group confers a distinct hydrogen-bond acceptor profile and modulates lipophilicity, directly altering the compound's performance in structure-activity relationship (SAR) studies, solubility-limited assays, and downstream synthetic derivatization [2]. These differences are not cosmetic; they translate into divergent biological readouts when the scaffold serves as a zinc-binding fragment for metalloenzyme targets such as histone deacetylases (HDACs) [3].

Quantitative Differentiation Evidence: 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic Acid vs. Closest Analogs


Lipophilicity (XLogP3-AA): Methoxy Substitution Increases LogP by ~0.6 Units vs. Non-Methoxylated Analog

The 3-methoxy group raises the computed XLogP3-AA value of the target compound to 1.8, compared with a predicted XLogP3 of approximately 1.2 for the non-methoxylated 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid [1][2]. This +0.6 log unit difference corresponds to a roughly four-fold increase in calculated partition coefficient, which can meaningfully shift membrane permeability and off-target binding in cell-based assays [3].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Count: Methoxy Group Adds One Additional HBA vs. Unsubstituted Analog

The methoxy substituent increases the total hydrogen-bond acceptor (HBA) count from 3 (non-methoxylated analog) to 4 in the target compound [1]. This additional oxygen acceptor can form extra polar interactions with protein targets, potentially strengthening zinc-binding group (ZBG) orientation within HDAC active sites, where the 2-mercaptopyrimidine serves as the chelating warhead [2][3].

Hydrogen bonding Target engagement Solubility

Molecular Weight: 30 Da Increase Over Non-Methoxylated Analog Influences Physicochemical Property Space

The target compound (MW 292.36 g/mol) is exactly 30.03 Da heavier than the non-methoxylated analog (MW 262.33 g/mol), a mass increment corresponding to the replacement of a hydrogen atom with a methoxy group (-OCH₃) [1]. While both compounds fall within lead-like chemical space, the heavier analog sits closer to the typical optimal range (MW 250–350) for fragment evolution, and its increased polar surface area (TPSA 93.9 Ų) may offer improved aqueous solubility relative to its lower-TPSA counterpart [2].

Molecular weight Lead-likeness Fragment-based drug design

Scaffold Class Activity: 2-Mercaptopyrimidine Benzoic Acids as HDAC Zinc-Binding Fragments

Compounds bearing the 2-mercaptopyrimidine motif have been identified as zinc-binding fragments for histone deacetylase (HDAC) enzymes. A structurally related mercaptopyrimidine-containing entry in BindingDB (BDBM50361259) displays a Kd of 5,400 nM against recombinant human HDAC6 [1]. This class-level binding evidence supports the target compound's utility as a fragment hit or a warhead-bearing scaffold for designing selective HDAC6 inhibitors. The 3-methoxy group on the target compound provides an additional vector for optimizing isoform selectivity relative to the unsubstituted parent [2].

HDAC inhibition Zinc-binding group Epigenetics

Optimal Procurement Scenarios for 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic Acid


Fragment-Based HDAC Inhibitor Design Requiring a Methoxy-Decorated Zinc-Binding Scaffold

When building a fragment library targeting HDAC6 or related zinc-dependent deacetylases, the 2-mercaptopyrimidine moiety serves as a thiol-mimetic zinc-binding group [1]. Selecting the 3-methoxybenzoic acid variant over the unsubstituted phenyl analog introduces an additional hydrogen-bond acceptor and a modifiable lipophilic handle precisely at the position that projects toward the HDAC surface recognition groove. This allows medicinal chemists to probe structure-activity relationships without immediately resorting to de novo synthesis .

Synthetic Derivatization Campaigns Leveraging the Methoxy Group as a Latent Functional Handle

The 3-methoxy substituent can serve as a precursor for O-demethylation to generate a phenolic -OH group, enabling further diversification via etherification, esterification, or Mannich reactions. This makes the target compound a strategically superior starting material compared to the non-methoxylated analog, which lacks this synthetic vector and would require direct C-H functionalization to install an oxygen functionality at the equivalent position [1].

Comparative Physicochemical Screening for Cellular Permeability Profiling

With a computed XLogP3-AA of 1.8—approximately 0.6 log units higher than the non-methoxylated comparator—this compound is suitable for head-to-head permeability assays (e.g., PAMPA or Caco-2 monolayers) aimed at quantifying the impact of methoxy-induced lipophilicity changes on passive diffusion. Procurement of both the methoxylated and non-methoxylated pair from a single vendor (e.g., Santa Cruz Biotechnology sc-314053 and sc-314056) ensures batch-to-batch consistency for controlled comparative studies [2].

Building Block for Mercaptopyrimidine-Containing Kinase or HDAC Focused Libraries

The benzoic acid functionality permits direct amide coupling with diverse amines, while the 2-mercaptopyrimidine core provides a metal-chelating pharmacophore. The target compound can be employed as a diversity element in parallel synthesis of compound arrays aimed at epigenetic or kinase targets, where the 3-methoxy group adds a distinct shape and electronic signature compared to halogen-, alkyl-, or unsubstituted-phenyl variants [1].

Quote Request

Request a Quote for 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.